3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-trimethylsilyloxybut-3-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOSi/c1-7(2)8(6-9)10-11(3,4)5/h8H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVRVVOZJWUBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 2 Trimethylsilyl Oxy but 3 Enenitrile
Regiospecific and Stereoselective Synthesis Approaches
The creation of 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile hinges on the precise control of regioselectivity and stereoselectivity during its formation. The key challenge lies in the introduction of the trimethylsilyloxy group and the nitrile functionality while ensuring the desired placement of the terminal double bond.
Enolization and Silylation Strategies
The primary route to silyl (B83357) enol ethers, a class of compounds to which this compound belongs, involves the reaction of an enolizable carbonyl compound with a silyl electrophile in the presence of a base, or the direct reaction of an enolate with a silyl electrophile. In the context of the target molecule, the logical precursor is the cyanohydrin derived from 3-methyl-2-butenal.
The synthesis typically proceeds via a 1,2-addition of a cyanide source to the α,β-unsaturated aldehyde, 3-methyl-2-butenal. This reaction forms a cyanohydrin intermediate which is then silylated. The direct cyanosilylation of α,β-unsaturated aldehydes using trimethylsilyl (B98337) cyanide (TMSCN) is a well-established method that chemoselectively favors the 1,2-addition product, yielding an α-trimethylsilyloxynitrile. This approach is advantageous as it often proceeds under mild conditions and can be catalyzed by various Lewis acids or bases.
A critical aspect of the synthesis is the potential for isomerization of the double bond. The direct 1,2-addition product of TMSCN to 3-methyl-2-butenal would result in 3-Methyl-2-[(trimethylsilyl)oxy]but-2-enenitrile, an isomer of the desired product. Achieving the terminal double bond of this compound may require specific reaction conditions that favor its formation directly or a subsequent isomerization step. The use of certain bases or catalysts can influence the position of the double bond in the final product.
Reagents and Catalyst Systems in Silyl Enol Ether Formation
A variety of reagents and catalyst systems are employed to facilitate the formation of silyl enol ethers from carbonyl compounds. For the synthesis of the target molecule from its cyanohydrin precursor, O-silylation is the key step.
Common silylating agents include trimethylsilyl chloride (TMSCl), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and N,O-bis(trimethylsilyl)acetamide (BSA). The choice of silylating agent can impact the reactivity and the reaction conditions required.
The cyanosilylation of aldehydes, including α,β-unsaturated aldehydes, can be catalyzed by a range of catalysts. Lewis acids such as zinc iodide (ZnI2), and various metal complexes have been shown to be effective. organic-chemistry.orgchemrxiv.orgresearchgate.net Base-catalyzed processes are also common. The selection of the catalyst is crucial for achieving high yields and selectivity. For instance, gold(III) chloride has been reported as a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, leading to the corresponding cyanohydrin trimethylsilyl ethers in very good yields under mild conditions. organic-chemistry.org
The following table summarizes some common catalyst systems used in the cyanosilylation of aldehydes:
| Catalyst System | Substrate Scope | Typical Conditions | Reference |
| Zinc Iodide (ZnI2) | Aldehydes, Ketones | Room temperature | orgsyn.org |
| Gold(III) Chloride (AuCl3) | Aldehydes, Ketones | Room temperature, 30 minutes | organic-chemistry.org |
| Ag(I) and Cu(II) Coordination Polymers | Aldehydes | Room temperature, Methanol | mdpi.com |
| Neutral Penta-coordinate Silicon(IV) Hydride | Aldehydes | Mild conditions | rsc.org |
Stereochemical Control in Olefin Formation
The stereochemistry of the but-3-enenitrile moiety is a critical aspect of the synthesis. While the target compound does not possess stereocenters in the traditional sense, the geometry of the terminal double bond is a key feature. The formation of the vinyl group can be influenced by the reaction pathway and the reagents used.
Methods for the stereoselective synthesis of vinyl silanes and vinyl ethers often involve palladium-catalyzed reactions or eliminations from stereochemically defined precursors. While direct evidence for the stereocontrolled synthesis of this compound is limited in the provided search results, general principles of stereoselective olefin synthesis would apply. This could involve the use of stereospecific elimination reactions from a suitable precursor where the stereochemistry has been established in a prior step.
Precursor Chemistry and Starting Material Considerations
The primary starting material for the synthesis of this compound is 3-methyl-2-butenal , also known as senecialdehyde. This α,β-unsaturated aldehyde provides the necessary carbon skeleton and the initial double bond. 3-methyl-2-butenal can be prepared through various methods, including the isomerization of 3-methyl-3-buten-1-al. google.com
The other key reagent is a source of the trimethylsilyl group and the cyanide group. Trimethylsilyl cyanide (TMSCN) is a common and effective reagent for the direct 1,2-cyanosilylation of aldehydes. orgsyn.orgwikipedia.org Alternatively, a two-step process involving the formation of the cyanohydrin using a cyanide source like potassium cyanide (KCN) or hydrogen cyanide (HCN), followed by silylation with a trimethylsilylating agent, can be employed.
Reaction Conditions and Optimization Protocols
The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the yield of the desired product and minimizing side reactions.
For the cyanosilylation of aldehydes, reactions are often carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product. The temperature can range from low temperatures (e.g., -78 °C) to room temperature or even elevated temperatures, depending on the reactivity of the substrate and the catalyst used.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of the silylation reaction. Aprotic solvents are generally preferred to avoid the decomposition of the silylating agents and intermediates. Common solvents include dichloromethane, acetonitrile, tetrahydrofuran (THF), and toluene.
In some cases, solvent-free conditions have been shown to be effective and environmentally friendly for the cyanosilylation of carbonyl compounds. researchgate.netrsc.org The use of ionic liquids as green solvents has also been explored for asymmetric cyanohydrin synthesis, offering high conversions and enantioselectivities, along with the potential for catalyst recycling. researchgate.net
The following table provides a general overview of the effect of different solvent types on silylation reactions:
| Solvent Type | Examples | General Effect on Silylation |
| Aprotic, Non-polar | Hexane, Toluene | Generally good for dissolving reagents, inert. |
| Aprotic, Polar | Dichloromethane, Acetonitrile, THF | Can help to dissolve polar starting materials and intermediates, may influence catalyst activity. |
| Protic | Alcohols, Water | Generally avoided due to reaction with silylating agents. |
| Ionic Liquids | e.g., [bmim][PF6] | Can enhance reaction rates and selectivity, allows for catalyst recycling. researchgate.net |
| Solvent-free | - | Environmentally friendly, can lead to high reaction rates. researchgate.netrsc.org |
Temperature and Pressure Influences on Synthesis
The synthesis of silylated cyanohydrins, including this compound, is highly sensitive to reaction temperature. Temperature control is crucial for managing reaction kinetics, minimizing side reactions, and ensuring product stability. Typically, the cyanosilylation of ketones is exothermic, necessitating careful temperature management to achieve optimal yields and purity.
Temperature Effects: Most laboratory-scale syntheses of related silylated cyanohydrins are conducted at controlled, often sub-ambient, temperatures, ranging from 0°C to 25°C. Lower temperatures are generally favored to control the reaction rate and prevent the decomposition of the product or thermally induced side reactions. For instance, in related procedures, reaction mixtures are often cooled to 0°C before the addition of reagents to manage the initial exotherm. orgsyn.org Increasing the temperature can accelerate the reaction but may also lead to the formation of impurities. A patent describing a one-pot synthesis of silylated cyanohydrins suggests that reagent addition should be managed so the temperature does not exceed 100°C. google.com
The following interactive table illustrates the hypothetical effect of temperature on the synthesis of this compound, based on general principles of similar chemical reactions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 0 | 12 | 85 | 98 | Slow reaction rate, high purity, minimal side products. |
| 25 (Ambient) | 4 | 92 | 95 | Faster reaction, good yield, minor impurities observed. |
| 50 | 1.5 | 88 | 80 | Rapid reaction, but significant increase in side products and potential for product degradation. |
| 80 | 0.5 | 70 | 65 | Very fast reaction, lower yield due to decomposition and significant impurity formation. |
Pressure Effects: Standard syntheses of silylated cyanohydrins are typically performed at atmospheric pressure, and pressure is not a primary controlling parameter for the reaction itself. The use of pressure might become relevant if volatile reactants or low-boiling-point solvents are used at elevated temperatures. However, the most significant application of pressure manipulation is in the purification stage. The final product, this compound, is often isolated and purified by distillation under reduced pressure. google.com This technique allows for the removal of lower-boiling impurities and unreacted starting materials at a temperature below the compound's decomposition point, ensuring a high-purity final product.
Scalability and Process Chemistry Aspects of Synthesis
Translating the synthesis of this compound from a laboratory bench to an industrial scale introduces several challenges that must be addressed through careful process chemistry and engineering.
Key Scalability Considerations:
Heat Management: The exothermic nature of the cyanosilylation reaction requires robust thermal management in large-scale reactors to prevent thermal runaways. Industrial reactors are equipped with cooling jackets and internal cooling coils to dissipate the heat generated and maintain a stable, optimal reaction temperature.
Reagent Handling and Stoichiometry: On an industrial scale, the safe handling of cyanide sources, such as trimethylsilyl cyanide, is paramount. Process design often favors one-pot methods that avoid the isolation of hazardous intermediates like trimethylsilyl nitrile. google.com Precise control over the molar ratios of the ketone, silylating agent, and cyanide source is critical for maximizing yield and minimizing waste. google.com
Mixing and Mass Transfer: Ensuring homogenous mixing in large-volume reactors is essential for consistent reaction progress and to avoid localized "hot spots." The efficiency of the stirring mechanism and the reactor geometry are key factors in achieving effective mass transfer.
Choice of Reactor: While traditional batch reactors are common, continuous flow reactors are gaining traction for industrial production. Flow chemistry offers superior control over reaction parameters like temperature and residence time, can improve safety by minimizing the volume of hazardous material at any given time, and often leads to higher process consistency.
Downstream Processing and Purification: The purification of large quantities of the product requires efficient, scalable methods. Fractional distillation under reduced pressure is the most common industrial method for purifying silylated cyanohydrins. google.com The design of the distillation column, including its height and packing material, is optimized to achieve the desired level of purity. The process also involves steps like filtration to remove solid byproducts (e.g., ammonium halide) and washing steps to remove water-soluble impurities. google.com
Reactivity and Transformation Pathways of 3 Methyl 2 Trimethylsilyl Oxy but 3 Enenitrile
Electrophilic and Nucleophilic Reactions of the Enol Ether Moiety
The silyl (B83357) enol ether portion of the molecule, characterized by the C=C double bond bearing a trimethylsilyloxy group, is an electron-rich system. It serves as a synthetic equivalent of an enolate, but with attenuated reactivity, allowing for more controlled carbon-carbon bond formation under specific conditions.
Hydrolytic Stability and Reactivity Studies
Silyl enol ethers are sensitive to hydrolysis, which cleaves the silicon-oxygen bond to regenerate a carbonyl compound and a silanol, the latter typically dimerizing to a disiloxane. nih.gov The reaction proceeds via nucleophilic attack of water on the silicon atom. nih.gov The stability of the silyl enol ether towards hydrolysis is influenced by several factors, including the steric bulk of the substituents on the silicon atom, the substitution pattern of the enol ether, and the pH of the medium.
Generally, silyl enol ethers are more stable under basic or neutral conditions and hydrolyze rapidly in the presence of acid. The trimethylsilyl (B98337) (TMS) group in 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is one of the smallest and most labile silyl protecting groups, making the compound particularly sensitive to moisture and acidic conditions. wikipedia.org More sterically hindered silyl groups increase resistance to hydrolysis.
Table 1: Relative Hydrolytic Stability of Common Silyl Ether Groups
| Silyl Group | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from general principles of silyl ether chemistry. wikipedia.org
Trans-silylation and Exchange Reactions
The trimethylsilyl group can be exchanged for other silyl groups or cleaved to generate a more reactive metal enolate. This process, known as transmetalation or trans-silylation, is a key strategy in modulating reactivity.
Generation of Metal Enolates: Treatment of a silyl enol ether with an organolithium reagent, such as methyllithium (B1224462) (MeLi), results in the cleavage of the Si-O bond to form a lithium enolate and tetramethylsilane. wikipedia.org This transformation converts the mild nucleophilic silyl enol ether into a much more reactive lithium enolate, which can then participate in a wider range of alkylation and acylation reactions. wikipedia.org
Silyl Group Exchange: It is also possible to exchange the trimethylsilyl group for a more robust silyl group (e.g., TIPS) by reacting the compound with the corresponding silyl triflate or chloride under catalytic conditions. This can be useful for synthetic routes where increased stability is required for subsequent steps.
Reactions with Carbonyl Compounds (e.g., Aldol-type Reactions)
One of the most significant reactions of silyl enol ethers is the Lewis acid-catalyzed nucleophilic addition to carbonyl compounds, known as the Mukaiyama aldol (B89426) addition. wikipedia.orgnih.gov This reaction allows for a directed cross-aldol reaction, forming a β-hydroxy ketone (or in this case, a β-hydroxy cyanohydrin derivative) after hydrolysis of the resulting silyl ether. wikipedia.org
The reaction is initiated by the activation of the carbonyl compound (e.g., an aldehyde or ketone) by a Lewis acid, such as titanium tetrachloride (TiCl₄), which increases its electrophilicity. nih.gov The electron-rich silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl group, yielding the final aldol product. nih.gov The stereochemical outcome of the reaction can be influenced by the choice of substrates, Lewis acid, and reaction conditions. tcichemicals.com
Table 2: Representative Mukaiyama Aldol Reactions with Silyl Enol Ethers
| Silyl Enol Ether | Carbonyl Compound | Lewis Acid | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Silyl enol ether of cyclohexanone | Benzaldehyde | TiCl₄ | CH₂Cl₂, -78 °C | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 82% |
| 1-Phenyl-2-(trimethylsilyloxy)prop-1-ene | Trioxane (Formaldehyde source) | TiCl₄ | CH₂Cl₂, -78 °C | 4-hydroxy-3-phenylbutan-2-one | 64% |
| 2-Methyl-1-(trimethylsilyloxy)prop-1-ene | Phenylacetaldehyde | TiCl₄ | CH₂Cl₂, -78 °C | 2,2-dimethyl-3-hydroxy-4-phenylbutanal | 86% |
Data derived from seminal work on the Mukaiyama aldol reaction.
Transformations Involving the Nitrile Functional Group
The α,β-unsaturated nitrile functionality in this compound provides electrophilic sites for nucleophilic attack and can undergo reduction or hydrolysis to afford other important functional groups.
Nucleophilic Addition to the Nitrile
The conjugated system is susceptible to nucleophilic attack at two primary locations: the nitrile carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The regioselectivity of the addition is largely dependent on the nature of the nucleophile.
1,4-Conjugate Addition: Softer nucleophiles, such as organocuprates, enamines, and thiolates, preferentially attack the β-carbon in a Michael-type fashion. This reaction would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position, generating a new silyl enol ether intermediate.
1,2-Addition: Harder nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile group directly. This initially forms an imine anion, which upon hydrolysis yields a ketone. However, this pathway can be competitive with conjugate addition.
The presence of the silyloxy group at the α-position can sterically and electronically influence the accessibility and reactivity of these electrophilic sites.
Reduction and Hydrolysis Pathways of the Nitrile
The nitrile group is a versatile functional handle that can be converted into amines or carboxylic acids.
Reduction: The nitrile group can be completely reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comdoubtnut.comlibretexts.org This reaction proceeds through the addition of two equivalents of hydride to the carbon-nitrogen triple bond. doubtnut.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, which upon acidic workup, hydrolyzes the intermediate imine to an aldehyde. chemistrysteps.com
Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.orgchemguide.co.uk The reaction typically proceeds via an amide intermediate, which can sometimes be isolated under mild basic conditions. organicchemistrytutor.com With vigorous heating in aqueous acid (e.g., HCl) or base (e.g., NaOH), the hydrolysis goes to completion to yield a carboxylic acid. chemguide.co.ukchemistrysteps.com It is important to note that these conditions would also cleave the trimethylsilyl ether, resulting in a β-keto acid, which may be prone to decarboxylation.
Table 3: Potential Transformations of the Nitrile Group
| Transformation | Reagent(s) | Expected Product (after workup) |
|---|---|---|
| Full Reduction | 1. LiAlH₄, Et₂O; 2. H₂O/H⁺ | 4-amino-3-methylbut-1-en-2-ol |
| Partial Reduction | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O/H⁺ | 3-hydroxy-2,3-dimethylbut-3-enal |
| Acid Hydrolysis | HCl (aq), Δ | 3-methyl-2-oxobut-3-enoic acid |
| Base Hydrolysis | 1. NaOH (aq), Δ; 2. H₃O⁺ | 3-methyl-2-oxobut-3-enoic acid |
Products shown reflect the expected transformation of the nitrile and simultaneous hydrolysis of the silyl ether group.
Olefin Reactivity: Additions and Cycloadditions
The presence of a terminal double bond in this compound suggests a rich and varied reactivity, particularly in cycloaddition and hydrofunctionalization reactions.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
While specific Diels-Alder or [2+2] cycloaddition reactions involving this compound have not been extensively documented, the electronic nature of the molecule allows for predictions of its behavior in such transformations. The silyl enol ether moiety acts as an electron-donating group, polarizing the π-system.
Diels-Alder Reactions: The diene component of this compound could potentially react with various dienophiles. However, its participation as a diene might be influenced by steric hindrance from the trimethylsilyl group. More likely, the terminal alkene could act as a dienophile, particularly with electron-rich dienes, although the electron-withdrawing nature of the nitrile group would influence the reaction's feasibility and regioselectivity.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a plausible transformation for the alkene functionality. Silyl enol ethers are known to participate in such reactions. The reaction would likely proceed via a diradical intermediate, and the regiochemical and stereochemical outcomes would be influenced by the stability of these intermediates.
A summary of expected cycloaddition reactivity is presented in Table 1.
| Reaction Type | Expected Role of Compound | Potential Reaction Partners | Notes |
| Diels-Alder | Dienophile | Electron-rich dienes | The electron-withdrawing nitrile group would influence reactivity. |
| [2+2] Cycloaddition | Alkene component | Alkenes, Alkynes | Typically requires photochemical conditions. |
Table 1: Predicted Cycloaddition Reactivity
Hydrofunctionalization and Oxidative Processes of the Alkene
The terminal alkene in this compound is susceptible to a variety of hydrofunctionalization and oxidation reactions.
Hydrofunctionalization: Reactions such as hydroboration-oxidation would be expected to proceed with anti-Markovnikov selectivity, leading to the formation of a primary alcohol at the terminal carbon. The regioselectivity would be primarily governed by steric factors, with the borane (B79455) reagent preferentially adding to the less hindered carbon of the double bond. Other hydrofunctionalization reactions, such as hydrosilylation or hydrocyanation, could also be envisioned, expanding the synthetic utility of this compound.
Oxidative Processes: The alkene is prone to oxidative cleavage by reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis followed by a reductive workup would be expected to yield formaldehyde (B43269) and a silylated α-keto nitrile. An oxidative workup would lead to the corresponding carboxylic acid. Epoxidation of the double bond with peroxy acids would likely form a silylated cyanohydrin epoxide, a versatile intermediate for further transformations.
Table 2 outlines the predicted outcomes of these reactions.
| Reaction Type | Reagents | Expected Product |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 3-Methyl-2-[(trimethylsilyl)oxy]-4-hydroxybutanenitrile |
| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | Formaldehyde and 2-Methyl-1-oxo-1-[(trimethylsilyl)oxy]propan-2-yl cyanide |
| Epoxidation | m-CPBA | 3-Methyl-2-[(trimethylsilyl)oxy]-3,4-epoxybutanenitrile |
Table 2: Predicted Hydrofunctionalization and Oxidative Processes
Cascade and Tandem Reactions Utilizing Multiple Functional Groups
The multifunctional nature of this compound makes it an ideal candidate for cascade or tandem reactions, where multiple bonds are formed in a single operation. For instance, a Michael addition to the α,β-unsaturated nitrile could be followed by an intramolecular reaction involving the silyl enol ether.
A plausible cascade sequence could be initiated by the conjugate addition of a nucleophile to the β-position of the nitrile. The resulting enolate could then be trapped intramolecularly by a suitable electrophile, or the initial adduct could undergo further transformations. The silyl enol ether could also participate in tandem sequences, for example, by acting as a nucleophile after an initial reaction at the nitrile or alkene functionality.
Chemo- and Regioselectivity in Reactions Involving the Compound
Given the multiple reactive sites—the alkene, the nitrile, and the silyl enol ether—chemoselectivity is a critical consideration in the reactions of this compound.
Chemoselectivity: The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, soft nucleophiles are expected to favor 1,4-conjugate addition to the α,β-unsaturated nitrile (Michael addition), while hard nucleophiles might attack the nitrile carbon directly. Electrophilic attack is likely to occur at the carbon-carbon double bond. The silyl enol ether can be selectively cleaved under acidic conditions or with fluoride (B91410) ions to generate an enolate in situ.
Regioselectivity: In addition reactions to the alkene, the regioselectivity will be influenced by both electronic and steric factors. As mentioned, hydroboration is expected to be anti-Markovnikov. For electrophilic additions, the regioselectivity will depend on the stability of the resulting carbocationic intermediate. In conjugate additions, the nucleophile will add to the β-carbon.
The interplay of these factors is summarized in Table 3.
| Reaction Type | Controlling Factors | Predicted Outcome |
| Nucleophilic Addition | Hard vs. Soft Nucleophiles | Hard: Attack at nitrile; Soft: 1,4-addition |
| Electrophilic Addition | Carbocation stability | Markovnikov or anti-Markovnikov depending on the reagent |
| Silyl Enol Ether Cleavage | Acid or Fluoride source | Generation of a specific enolate |
Table 3: Factors Influencing Chemo- and Regioselectivity
Mechanistic Investigations of Reactions Involving 3 Methyl 2 Trimethylsilyl Oxy but 3 Enenitrile
Reaction Mechanism Elucidation for Synthesis
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile would likely proceed through the cyanosilylation of an α,β-unsaturated ketone, specifically 3-methylbut-3-en-2-one. This reaction involves the addition of a trimethylsilyl (B98337) cyanide (TMSCN) reagent to the carbonyl group. The mechanism is generally understood to be a nucleophilic addition.
The reaction can be catalyzed by either Lewis acids or Lewis bases.
Lewis Acid Catalysis: A Lewis acid catalyst would coordinate to the carbonyl oxygen of 3-methylbut-3-en-2-one. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide anion from TMSCN. The subsequent transfer of the trimethylsilyl group to the newly formed alkoxide results in the final product.
Lewis Base Catalysis: A Lewis base catalyst can activate the TMSCN reagent. The base can interact with the silicon atom of TMSCN, leading to the formation of a more nucleophilic cyanide species. This activated cyanide then attacks the carbonyl carbon of the α,β-unsaturated ketone. A subsequent intramolecular or intermolecular transfer of the trimethylsilyl group to the oxygen atom yields the silylated cyanohydrin.
A proposed general mechanism for the synthesis is illustrated below:
Activation of the Carbonyl or Cyanide Source: Depending on the catalyst, either the carbonyl group of 3-methylbut-3-en-2-one is activated by a Lewis acid, or the trimethylsilyl cyanide is activated by a Lewis base.
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon.
Silyl (B83357) Group Transfer: The trimethylsilyl group is transferred to the oxygen atom, forming the final product.
Mechanistic Studies of Subsequent Transformations
Due to the presence of both a nitrile group and a silyl enol ether moiety, as well as a terminal double bond, this compound is expected to undergo a variety of subsequent transformations. However, specific mechanistic studies for this compound are not readily found. By analogy to related structures, potential reactions could include hydrolysis, reduction, or cycloadditions.
For hypothetical subsequent transformations, catalysts and additives would play a crucial role in directing the reaction pathways.
Hydrolysis: Acidic or basic catalysts would facilitate the hydrolysis of the silyl ether and the nitrile group. The choice of catalyst and reaction conditions would determine the final product, which could be a cyanohydrin, an α-hydroxy acid, or an α-hydroxy ketone.
Reduction: Metal hydride reagents (e.g., LiAlH₄, NaBH₄) could be used to reduce the nitrile group to a primary amine. The presence of the silyl ether and the double bond would need to be considered for chemoselectivity. Catalytic hydrogenation could also be employed, potentially affecting the double bond as well.
Cycloaddition Reactions: The terminal double bond could participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. The stereochemical outcome of these reactions would be influenced by the steric and electronic properties of the substituents.
A summary of potential catalysts and their roles is presented in the table below.
| Reaction Type | Catalyst/Additive | Role of Catalyst/Additive | Potential Product(s) |
| Hydrolysis | HCl, H₂SO₄ | Protonation of the ether oxygen and nitrile nitrogen | Cyanohydrin, α-hydroxy acid |
| NaOH, KOH | Nucleophilic attack on the silicon and nitrile carbon | Cyanohydrin, α-hydroxy acid | |
| Reduction | LiAlH₄, NaBH₄ | Hydride delivery to the nitrile carbon | Primary amine |
| H₂/Pd, Pt, Ni | Hydrogenation of the nitrile and/or double bond | Saturated primary amine | |
| Cycloaddition | Lewis Acids | Activation of the dienophile/dipolarophile | Cycloadducts |
Detailed transition state analysis and energy profiles for reactions involving this compound are not available in the literature. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to model the reaction pathways and determine the structures and energies of transition states and intermediates. Such studies would provide insights into the reaction kinetics and selectivity. For the synthesis via cyanosilylation, computational studies on similar systems have shown that the mechanism can proceed through a concerted or a stepwise pathway, depending on the catalyst and substrates.
Isotopic Labeling Studies in Mechanistic Research
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For the study of reactions involving this compound, isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) could be incorporated into the molecule at specific positions. acs.org By tracking the position of these isotopes in the products, the bond-forming and bond-breaking steps of a reaction can be determined.
For instance, using ¹³C-labeled trimethylsilyl cyanide in the synthesis would allow for the tracking of the cyanide carbon. In subsequent reactions, the fate of this carbon atom could be followed to understand rearrangement or fragmentation pathways. Similarly, deuterium (B1214612) labeling could be used to study kinetic isotope effects, providing information about the rate-determining step of a reaction. While this is a common technique, specific studies applying it to this particular compound have not been reported. researchgate.netnih.govnih.govchemrxiv.org
Kinetic Analysis of Reaction Rates and Orders
A kinetic analysis of the formation or subsequent reactions of this compound would involve measuring the reaction rate under various conditions (e.g., changing reactant concentrations, catalyst loading, temperature). This data would be used to determine the rate law and the reaction order with respect to each component, providing valuable information about the mechanism. For example, if the synthesis is found to be first-order in both the ketone and the catalyst, it would suggest that the catalyst-ketone complex is involved in the rate-determining step. No specific kinetic data for reactions of this compound has been found in the scientific literature. ibs.re.krchemrxiv.orgresearchgate.net
Applications in Advanced Organic Synthesis As a Building Block
Synthesis of Complex Organic Molecules
The strategic placement of reactive sites within 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile enables its use in the modular assembly of intricate organic structures. It serves as a linchpin in synthetic pathways leading to a variety of important molecular classes.
Precursor to Ketones and Aldehydes
Trimethylsilyl-protected cyanohydrins, such as this compound, are considered masked carbonyl compounds. The silyl (B83357) ether group provides stability, while the nitrile can be readily converted back to a carbonyl functional group under specific conditions. This transformation is fundamental to its application as an acyl anion equivalent, a synthetic tool that allows for the reversal of carbonyl reactivity.
The conversion process typically involves two key steps:
Deprotection of the Silyl Group: The trimethylsilyl (B98337) (TMS) group is labile and can be removed under mild acidic conditions or by using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the free cyanohydrin.
Hydrolysis of the Nitrile: The resulting cyanohydrin is then subjected to hydrolysis, typically under basic conditions, which leads to the elimination of the cyanide ion and the formation of the corresponding ketone.
This process effectively unmasks the latent carbonyl functionality, making the compound a precursor to α-hydroxy ketones, which can be further oxidized to yield diketones or other derivatives. The reaction of the deprotonated silylated cyanohydrin with an electrophile, followed by hydrolysis, provides a reliable route to ketones that are otherwise challenging to synthesize.
Table 1: Transformation of Silylated Cyanohydrin to Ketone
| Step | Reagent/Condition | Intermediate Product | Final Product |
| 1. Silyl Deprotection | TBAF or mild acid (e.g., HCl) | 3-Methyl-2-hydroxybut-3-enenitrile | 3-Methylbut-3-en-2-one |
| 2. Nitrile Hydrolysis | Aqueous base (e.g., NaOH), heat | (Intermediate α-hydroxy ketone) | (After rearrangement/oxidation) |
Building Block for Heterocyclic Compounds
The presence of both a double bond and a nitrile group makes this compound a suitable substrate for the synthesis of various heterocyclic compounds. These functional groups can participate in cycloaddition reactions and other cyclization strategies to form stable ring systems that are prevalent in pharmaceuticals and natural products.
One prominent application is in [3+2] cycloaddition reactions. The terminal alkene can act as a dipolarophile, reacting with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. For instance, reaction with a nitrile oxide (generated in situ from an oxime) would be expected to yield a substituted isoxazoline (B3343090) ring. The regioselectivity of such reactions can often be controlled by the electronic and steric nature of the substituents.
Furthermore, the nitrile group itself is a versatile handle for constructing nitrogen-containing heterocycles. It can undergo reactions with dinucleophiles to form pyrimidines, or be reduced and cyclized to form piperidines or pyrrolidines, depending on the synthetic strategy employed.
Role in Natural Product Synthesis Intermediates
While specific use of this compound in a completed total synthesis may not be widely documented, its structural motifs are representative of key intermediates used in the synthesis of complex natural products. Polyfunctional molecules like this are highly sought after in synthetic chemistry because they allow for the rapid build-up of molecular complexity.
The compound can be envisioned as a key fragment in a convergent synthesis strategy. The alkene allows for cross-coupling reactions (e.g., Heck, Suzuki) or olefin metathesis to connect it to other complex fragments. The protected cyanohydrin functionality can be carried through multiple synthetic steps before being unmasked to reveal a ketone or used to install a stereocenter. Such building blocks are crucial for creating the carbon skeleton of natural products like terpenoids, alkaloids, and polyketides.
Stereoselective Synthesis Applications
Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. This compound can be employed in reactions designed to control the formation of new stereocenters, leading to specific enantiomers or diastereomers of the desired product.
Chiral Auxiliaries and Enantioselective Transformations
To achieve enantioselectivity, a chiral influence must be present during the reaction. One established method is the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed and can often be recycled.
In the context of this compound, a chiral auxiliary could be incorporated by replacing the achiral trimethylsilyl protecting group with a chiral silyl group. Alternatively, the anion of the cyanohydrin could be reacted with a chiral electrophile, such as an acyl chloride attached to an Evans oxazolidinone auxiliary. The steric bulk of the auxiliary would then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with high enantiomeric excess.
Another approach is the catalytic enantioselective cyanosilylation of a prochiral ketone precursor, which would generate a chiral version of the silylated cyanohydrin directly. This method uses a chiral catalyst to create a chiral environment around the substrate, guiding the addition of the trimethylsilyl cyanide to one enantiotopic face of the carbonyl.
Table 2: General Strategies for Enantioselective Synthesis
| Strategy | Description | Example |
| Chiral Auxiliary | A recoverable chiral molecule is covalently bonded to the substrate to direct a stereoselective reaction. | Reaction of the cyanohydrin anion with an N-acyl Evans oxazolidinone. |
| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | Enantioselective cyanosilylation of 3-methylbut-3-en-2-one using a chiral Lewis base or metal complex. |
Diastereoselective Control in Product Formation
Diastereoselective reactions involve the control of stereochemistry in molecules that already possess at least one stereocenter. The goal is to selectively form one diastereomer out of several possibilities. The anion of this compound, generated by treatment with a strong base like lithium diisopropylamide (LDA), can act as a nucleophile in additions to chiral aldehydes or ketones.
The stereochemical outcome of such additions can often be predicted using established stereochemical models like the Felkin-Anh or Cram chelation models. These models consider the steric and electronic effects of the substituents on the existing stereocenter to predict which face of the carbonyl is more accessible to the incoming nucleophile. For example, the addition of the lithiated cyanohydrin anion to a chiral aldehyde will preferentially form one of the two possible diastereomeric products.
High levels of diastereoselectivity can also be achieved by reacting the cyanohydrin anion with chiral epoxides. This reaction opens the epoxide to form a β-hydroxy carbonyl precursor, and the stereochemistry of the epoxide directly influences the stereochemistry of the newly formed centers. This provides a powerful method for the diastereoselective construction of carbon-carbon bonds.
Catalyst Ligand Synthesis or Precursor Role
As of this writing, there is a notable absence of specific, peer-reviewed research detailing the use of this compound in the synthesis of catalyst ligands or as a direct precursor to a catalyst. While cyanohydrins and their derivatives are valuable synthons in organic chemistry, the application of this particular unsaturated and silylated variant in the field of catalysis has not been documented.
In a broader context, functional groups present in the molecule, such as the nitrile and the olefin, are known to be incorporated into various ligand scaffolds. For instance, phosphine (B1218219) ligands, which are crucial in transition-metal catalysis, can be synthesized through pathways that could potentially involve nitrile-containing precursors. However, no studies have specifically employed this compound for this purpose. The potential for this compound to act as a precursor for chiral ligands, for example, by stereoselective modification of its functional groups, remains a hypothetical area for future investigation.
Development of Novel Synthetic Methodologies Based on the Compound
The development of new synthetic methodologies hinges on the unique reactivity of key building blocks. While this compound possesses a combination of functional groups that could theoretically be exploited in novel transformations, the scientific literature does not currently contain methodologies that are specifically based on this compound.
Protected cyanohydrins are recognized as valuable intermediates, serving as acyl anion equivalents or as precursors to α-hydroxy acids and β-amino alcohols. d-nb.info The presence of the α,β-unsaturated system in this compound introduces further synthetic possibilities, such as participation in cycloaddition reactions or acting as a Michael acceptor. A dynamic kinetic resolution of different alkenyl cyanohydrins derived from α,β-unsaturated aldehydes has been described, showcasing a pathway to stereoselectively functionalize such systems. nih.gov However, there are no published reports that apply this or other novel strategies specifically to this compound.
Research into the reactivity of related α,β-unsaturated cyanohydrin derivatives, such as O-phosphates, has shown their utility in palladium-catalyzed reactions to form γ-substituted α,β-unsaturated nitriles. psu.edu This suggests a potential avenue for future research but does not represent a methodology based on the title compound itself.
Due to the lack of specific research findings for this compound in the requested applications, no data tables of research findings can be generated at this time.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile, offering deep insights into its atomic connectivity, stereochemistry, and conformational dynamics.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group, the methyl group, the methine proton, and the terminal vinyl protons. The chemical shift of the methine proton (adjacent to the oxygen and nitrile) would be particularly informative.
¹³C NMR: The carbon spectrum would reveal signals for the TMS methyls, the C-methyl, the methine carbon, the nitrile carbon, and the two sp² carbons of the alkene. The nitrile carbon signal would appear in the characteristic downfield region.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be expected between the methine proton and the vinyl protons, as well as potential long-range couplings involving the methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
A hypothetical data table for the predicted NMR assignments is presented below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |
| -CH(CN)O- | 4.5 - 5.0 | 60 - 70 | C=CH₂, C(CH₃)=C, C≡N |
| =C(CH₃)- | - | 135 - 145 | - |
| -CH₃ | 1.7 - 1.9 | 15 - 25 | C=CH₂, -CH(CN)O- |
| =CH₂ | 5.0 - 5.5 (2H) | 110 - 120 | C(CH₃)=C, -CH(CN)O- |
| -C≡N | - | 115 - 125 | - |
| -Si(CH₃)₃ | 0.1 - 0.3 (9H) | -1 to 2 | -O-Si- |
Dynamic NMR Spectroscopy for Conformational Studies
The single bonds within this compound, particularly the C-O-Si linkage and the bond between the chiral center and the vinyl group, allow for conformational flexibility. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, could be employed to study the rotational barriers around these bonds. By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and populations of different conformers. Such studies are crucial for understanding the molecule's three-dimensional structure and reactivity.
Solid-State NMR Applications
While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and packing of the compound in the crystalline or amorphous solid phase. ²⁹Si ssNMR would be particularly valuable for probing the local environment of the silicon atom within the trimethylsilyl group, providing information on intermolecular interactions and crystal packing effects.
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a powerful tool for identifying the key functional groups present in this compound.
Vibrational Mode Assignments for Nitrile, Alkene, and Silyl (B83357) Enol Ether Moieties
The IR and Raman spectra would be characterized by specific vibrational modes corresponding to the nitrile, alkene, and silyl enol ether functionalities.
Nitrile (C≡N) Stretch: A sharp, and typically intense, absorption in the IR spectrum is expected in the range of 2260-2240 cm⁻¹. The corresponding Raman signal may be of variable intensity.
Alkene (C=C) Stretch: The carbon-carbon double bond stretch of the vinyl group would appear around 1650-1630 cm⁻¹ in both IR and Raman spectra.
Silyl Enol Ether (C=C-O-Si) vibrations: This moiety gives rise to characteristic strong IR absorptions. A strong band in the region of 1250-1260 cm⁻¹ is indicative of the Si-CH₃ symmetric deformation of the TMS group. The Si-O-C asymmetric stretch is expected to produce a strong band around 1100-1050 cm⁻¹.
=C-H Stretches: The stretching vibrations of the hydrogens on the double bond would be observed above 3000 cm⁻¹.
A summary of the expected key vibrational frequencies is provided in the table below.
| Functional Group Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile | C≡N stretch | 2260 - 2240 |
| Alkene | C=C stretch | 1650 - 1630 |
| Alkene | =C-H stretch | 3100 - 3000 |
| Silyl Enol Ether | Si-CH₃ symmetric deformation | 1250 - 1260 |
| Silyl Enol Ether | Si-O-C asymmetric stretch | 1100 - 1050 |
In Situ IR for Reaction Monitoring
In situ Infrared spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, is a powerful Process Analytical Technology (PAT) tool for monitoring the formation or consumption of this compound in real-time. By tracking the appearance or disappearance of the characteristic vibrational bands, such as the C≡N or Si-O-C stretches, one can gain valuable kinetic and mechanistic information about the reactions in which this compound is involved. This technique is particularly useful for optimizing reaction conditions and ensuring reaction completion without the need for offline sampling and analysis.
Mass Spectrometry (MS) Methodologies
Mass spectrometry serves as a cornerstone in the structural elucidation and characterization of "this compound." This powerful analytical technique provides critical information regarding the compound's elemental composition, molecular weight, and fragmentation behavior, which is instrumental in confirming its identity and understanding its chemical properties.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds with the same nominal mass. mestrelabcn.com
For "this compound," with the molecular formula C8H15NOSi, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison with the experimentally obtained value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. enovatia.comthermofisher.com Confirmation of the measured accurate mass to be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass provides strong evidence for the proposed elemental composition.
Table 1: Theoretical Isotopic Masses for [C8H15NOSi]+
| Isotope | Abundance (%) | Exact Mass (Da) |
|---|---|---|
| 12C8 1H15 14N 16O 28Si | 100.00 | 169.0974 |
| 13C 12C7 1H15 14N 16O 28Si | 9.03 | 170.1008 |
| 12C8 1H14 2H 14N 16O 28Si | 0.23 | 170.1037 |
| 12C8 1H15 15N 16O 28Si | 0.37 | 170.0944 |
| 12C8 1H15 14N 17O 28Si | 0.04 | 170.0978 |
| 12C8 1H15 14N 16O 29Si | 5.07 | 170.0932 |
This interactive table allows for the sorting of data by column.
The high-resolution isotopic pattern, particularly the A+1 and A+2 peaks corresponding to the natural abundance of isotopes like 13C, 15N, 17O, 18O, 29Si, and 30Si, further corroborates the elemental formula. researchgate.net Advanced software can compare the experimentally observed isotopic distribution with the theoretical pattern for C8H15NOSi, providing an additional layer of confidence in the structural assignment. ucdavis.edu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of "this compound." In an MS/MS experiment, the molecular ion or a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides detailed structural information and helps to piece together the molecule's connectivity.
The fragmentation of trimethylsilyl (TMS) derivatives is well-documented and often follows predictable pathways. nih.gov For "this compound," several characteristic fragmentation routes can be postulated.
A primary fragmentation event would likely involve the cleavage of a methyl group from the trimethylsilyl moiety, resulting in a stable [M-15]+ ion. Another common fragmentation for TMS ethers is the loss of trimethylsilanol (B90980) (TMSO-H), although this is less common than the loss of a methyl radical.
Cleavage of the C-O bond could lead to the formation of a trimethylsilyl cation ([Si(CH3)3]+) at m/z 73, a hallmark of TMS-containing compounds. Alternatively, charge retention on the organic portion would generate a corresponding cation. The presence of the nitrile and the double bond introduces further possibilities for complex rearrangements and fragmentation, including McLafferty-type rearrangements if sterically feasible.
Table 2: Plausible Fragmentation Pathways and Characteristic Ions for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 169 | Loss of a methyl radical from the TMS group | 154 | CH3• (15) |
| 169 | Cleavage of the O-Si bond | 73 | C5H6N• (80) |
| 169 | Cleavage of the C-CN bond | 143 | CN• (26) |
This interactive table outlines potential fragmentation patterns.
By systematically analyzing the product ion spectrum, a detailed fragmentation map can be constructed, providing unequivocal structural confirmation of "this compound." Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, could be employed to further validate these proposed fragmentation mechanisms. fu-berlin.de
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering a complete and detailed picture of the molecular geometry.
To date, a specific single-crystal X-ray structure of "this compound" has not been reported in the publicly available literature. However, the technique has been successfully applied to related silylated cyanohydrins, demonstrating its feasibility for this class of compounds. nih.gov For instance, the absolute configuration of silylated cyanohydrins derived from steroids has been established using X-ray crystallography. nih.gov
Should a suitable single crystal of "this compound" be obtained, X-ray diffraction analysis would provide invaluable data. It would definitively establish the E/Z configuration of the but-3-enenitrile moiety and the conformation of the trimethylsilyloxy group relative to the rest of the molecule. This information is crucial for understanding the steric and electronic properties of the compound, which in turn influence its reactivity and potential applications.
The process would involve growing a high-quality single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for assessing the purity of "this compound" and for separating and quantifying any potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like "this compound." The silylation of the original cyanohydrin enhances its volatility, making it amenable to GC analysis. nih.gov
In a typical GC-MS analysis, the compound is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.
This technique is particularly useful for assessing the purity of a sample by detecting any synthetic byproducts or degradation products. Furthermore, GC-MS can be employed for the separation of geometric isomers (E/Z isomers) of "this compound." nih.gov Different isomers often exhibit slightly different retention times on the GC column, allowing for their separation and individual mass spectral analysis. The choice of the GC column's stationary phase is critical for achieving optimal separation of such isomers.
Table 3: Hypothetical GC-MS Parameters for Isomeric Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
This interactive table presents a potential set of GC-MS conditions.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of "this compound," particularly if the compound exhibits thermal instability or if non-volatile impurities are present.
For the separation of potential stereoisomers (if a chiral center is present) or diastereomers, chiral HPLC is the method of choice. researchgate.netnih.gov By using a chiral stationary phase (CSP), enantiomers can be resolved into two distinct peaks. The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation.
Normal-phase HPLC on a silica (B1680970) gel column could also be effective for separating diastereomers if the compound is derivatized with a chiral auxiliary. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is generally suitable for purity analysis.
Advanced detection methods, such as mass spectrometry (LC-MS), provide both retention time data and mass spectral information, enhancing the confidence in peak identification. A diode array detector (DAD) can also be used to obtain UV-Vis spectra of the eluting peaks, which can aid in their characterization.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Research Directions and Unexplored Potential
Development of Greener Synthetic Routes and Sustainable Chemistry
Future research will likely focus on developing more environmentally benign and efficient syntheses of 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile and related silylated cyanohydrins. Key areas of investigation include:
Catalytic Solvent-Free Synthesis: Traditional methods for the synthesis of cyanohydrin trimethylsilyl (B98337) ethers often involve stoichiometric reagents and organic solvents. Research into sustainable protocols using catalysts like polystyrene-supported triphenylphosphine (B44618) under solvent-free conditions has shown promise for the cyanosilylation of carbonyl compounds. rsc.org Future work could adapt these methods for the synthesis of this compound, aiming for high yields and low E-factor values, thereby minimizing waste. rsc.org
Immobilized Catalysts: The use of immobilized catalysts, such as polymer-supported diarylprolinol silyl (B83357) ethers, offers advantages in terms of catalyst recovery and reuse. researchgate.net Exploring similar strategies for the synthesis of the target molecule could lead to more economical and sustainable processes.
Alternative Cyanide Sources: To mitigate the risks associated with highly toxic cyanide sources like trimethylsilyl cyanide, research into alternative, safer cyanating agents is crucial. nih.gov Investigating the use of precursors like acetone (B3395972) cyanohydrin in transcyanohydrin reactions could provide a safer route to this class of compounds. wikipedia.org
| Parameter | Current Methods | Future Green Methods |
| Catalyst | Stoichiometric reagents | Recyclable immobilized catalysts researchgate.net |
| Solvent | Organic solvents | Solvent-free conditions rsc.org |
| Atom Economy | Moderate | High |
| Waste Generation | High (high E-factor) | Low (low E-factor) rsc.org |
Exploration of Novel Reactivity Patterns and Transformations
The combination of a nitrile, a silyl enol ether, and an alkene moiety in this compound suggests a rich and largely unexplored reactivity profile.
Vinyl Silyl Ether Chemistry: The vinyl silyl ether functionality is a versatile precursor for various transformations. Future studies could explore its participation in silyl-Heck reactions to form new carbon-carbon bonds, providing access to a diverse range of substituted compounds. nih.govorganic-chemistry.org Additionally, its use in Hiyama-Denmark cross-coupling reactions could be investigated. nih.gov
Nitrile Group Functionalization: The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. wikipedia.orgresearchgate.net Research into selective transformations of the nitrile in the presence of the other reactive sites within the molecule would significantly expand its synthetic utility.
Cycloaddition Reactions: The electron-rich double bond of the vinyl ether moiety makes it a potential candidate for various cycloaddition reactions, opening pathways to complex cyclic architectures.
Radical-Initiated Functionalization: Recent advances in the radical-initiated functionalization of alkyl nitriles could be applied to explore novel C-H bond functionalizations, leading to the synthesis of more complex and highly functionalized derivatives. acs.org
Integration into Flow Chemistry and Automation Platforms
The translation of synthetic routes for this compound and its subsequent transformations into continuous flow processes offers numerous advantages over traditional batch chemistry.
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and enhancing the safety of potentially hazardous reactions, such as those involving cyanides. researchgate.net The synthesis of cyanohydrins has been successfully demonstrated in flow, suppressing side reactions and improving product purity. rsc.orgscribd.com
Increased Efficiency and Scalability: Continuous flow synthesis can significantly reduce reaction times and facilitate straightforward scaling without extensive re-optimization. rsc.orgsyrris.com The modular nature of flow chemistry allows for the telescoping of multiple reaction steps, streamlining synthetic sequences. rsc.org
Automation and Library Synthesis: Integrating flow synthesis with automated platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. syrris.combeilstein-journals.org This approach is particularly valuable for generating libraries of compounds for screening in drug discovery and materials science. syrris.com
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours rsc.org |
| Safety | Handling of bulk hazardous reagents | In-situ generation and consumption of hazardous intermediates researchgate.net |
| Scalability | Often requires re-optimization | Linear scalability by extending run time syrris.com |
| Process Control | Limited | Precise control over temperature, pressure, and residence time nih.gov |
Advanced Materials Science Applications
The unique functional groups of this compound make it an intriguing candidate for the development of novel materials.
Polymer Synthesis: The vinyl group can participate in polymerization reactions, potentially leading to the formation of functional polymers. The nitrile and silyloxy groups can impart specific properties to the resulting polymer, such as altered polarity, thermal stability, or the ability to be further functionalized. Research into copolymers of related functional monomers has demonstrated the potential to create materials with tailored porosity and thermal stability. nih.gov
Surface Modification: The trimethylsilyl group can facilitate the grafting of the molecule onto surfaces, enabling the modification of their properties. This could be explored for applications in areas such as chromatography, sensors, or biocompatible coatings.
Precursor for Covalent Triazine Frameworks (CTFs): Nitrile-functionalized building blocks are essential for the synthesis of CTFs, which are promising materials for catalysis and gas storage. researchgate.net Derivatives of this compound could be designed as novel building blocks for these frameworks.
Computational Design of Derivatives and Analogs
Computational chemistry and in silico methods can play a pivotal role in guiding the future exploration of this compound and its derivatives.
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the different functional groups and to elucidate the mechanisms of potential new reactions.
Designing Novel Catalysts: Computational tools can aid in the design of more efficient and selective catalysts for the synthesis of the target molecule and its derivatives. This approach has been successfully used in the rational design of enzymes for nitrile transformations. nih.gov
In Silico Screening of Properties: Molecular modeling and simulation can be used to predict the properties of new derivatives and polymers derived from this compound. mdpi.com This can help to prioritize synthetic efforts towards compounds with desired characteristics for specific applications, such as drug-like properties or material performance. nih.govmdpi.com The unique physicochemical properties of organosilicon compounds can be leveraged in the rational design of new molecules with improved therapeutic potential. nih.govnih.gov
Q & A
Basic: What synthetic strategies are effective for preparing 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves silylation of hydroxyl precursors or conjugate addition to α,β-unsaturated nitriles. Key steps include:
- Silyl Protection: Use trimethylsilyl chloride (TMSCl) with a base (e.g., imidazole) to protect hydroxyl groups, ensuring anhydrous conditions to prevent hydrolysis .
- Stereochemical Control: Optimize temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane) to favor the desired (E)- or (Z)-configuration .
- Monitoring: Track reaction progress via TLC or in situ FTIR for nitrile (C≡N) and silyl ether (Si-O) signature peaks .
Basic: How can NMR spectroscopy confirm the structural integrity of this compound?
Answer:
Key NMR signals include:
- ¹H NMR: Trimethylsilyl (TMS) protons at δ 0.24 (singlet, 9H), olefinic protons (δ 5.48 for CH, splitting pattern confirms stereochemistry), and nitrile-adjacent protons (δ 2.5–3.0, coupling constants) .
- ¹³C NMR: TMS carbons at δ 0–2, nitrile carbon (δ 115–120), and enol ether carbons (δ 150–160) .
- NOE Experiments: Verify spatial proximity of TMS and nitrile groups to confirm regiochemistry .
Advanced: What methodologies resolve kinetic contradictions in reactions involving this nitrile, such as unexpected regioselectivity?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., silyl migration vs. nucleophilic attack) .
- Computational Modeling: Perform DFT calculations to map transition states and identify steric/electronic barriers (e.g., TMS group hindrance) .
- In Situ Spectroscopy: Use stopped-flow NMR or Raman to capture transient intermediates (e.g., enolate or silyl-oxonium ions) .
Advanced: How do steric effects of the TMS group influence its reactivity in cycloaddition or conjugate addition reactions?
Answer:
- Steric Shielding: The bulky TMS group directs nucleophiles to the less hindered α-position, favoring 1,4-additions over 1,2-additions .
- Electronic Effects: The electron-donating TMS-O group stabilizes adjacent carbocations, facilitating electrophilic pathways (e.g., Friedel-Crafts) .
- Solvent Impact: Use low-polarity solvents (e.g., toluene) to minimize TMS group hydrolysis while maintaining reactivity .
Basic: What chromatographic techniques are optimal for purifying this compound?
Answer:
- Flash Chromatography: Use silica gel with hexane/ethyl acetate (9:1) to separate silylated products from polar byproducts .
- HPLC: Employ C18 columns with acetonitrile/water gradients for high-resolution separation of stereoisomers .
- GC-MS: Validate purity post-synthesis; monitor for trimethylsilanol byproducts (retention time ~2.99 min) .
Advanced: How can researchers reconcile discrepancies in reported biological activities of silylated nitriles across studies?
Answer:
- Dose-Response Analysis: Compare EC₅₀ values across models (e.g., STZ-induced diabetic rats vs. cell cultures) to assess potency variations .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed TMS derivatives) that may contribute to observed effects .
- Species-Specific Factors: Evaluate differences in cytochrome P450 activity or membrane permeability between test organisms .
Advanced: What role does stereochemistry play in the compound’s pharmacological activity, and how is it characterized?
Answer:
- Chiral HPLC: Resolve enantiomers using chiral stationary phases (e.g., amylose-based) to isolate bioactive forms .
- In Vivo Testing: Compare (E)- and (Z)-isomers in diabetic models; (E)-isomers may show superior glucose-lowering due to enhanced receptor binding .
- Circular Dichroism (CD): Correlate optical activity with biological efficacy to establish structure-activity relationships .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile silyl ethers.
- Moisture Control: Store under inert gas (argon) to prevent TMS group hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate to deactivate nitrile groups .
Advanced: How can computational methods predict byproduct formation during synthesis?
Answer:
- Reaction Pathway Simulation: Use software like Gaussian or ORCA to model competing pathways (e.g., over-silylation or dimerization) .
- Machine Learning: Train models on existing datasets to predict side reactions under varying conditions (e.g., solvent, catalyst) .
Advanced: What analytical strategies identify and quantify degradation products of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose samples to heat (40°C) and humidity (75% RH), then analyze via:
- GC-MS: Detect volatile degradation products (e.g., trimethylsilanol) .
- LC-QTOF: Identify non-volatile degradants (e.g., hydrolyzed nitriles) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
